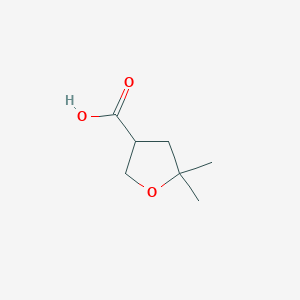

![molecular formula C12H13N3O B1482225 (6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol CAS No. 2098013-67-1](/img/structure/B1482225.png)

(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol

Descripción general

Descripción

(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, commonly referred to as CPP-IPM, is a novel synthetic compound that has been the subject of numerous scientific studies in recent years. CPP-IPM has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, and antiviral properties. In addition, CPP-IPM has been studied for its potential therapeutic applications in treating various medical conditions. The purpose of

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

The propargyl group in the compound is a valuable precursor for the synthesis of heterocycles . Heterocycles are a fundamental class of organic compounds that appear in many pharmaceuticals and agrochemicals. The presence of the propargyl group allows for the construction of complex molecular architectures through reactions like cyclizations and cycloadditions.

Cytotoxic Activity

Compounds with propargyl groups have been studied for their cytotoxic activity against various cancer cell lines . The cytotoxic properties make them potential candidates for anticancer drug development. This compound could be screened for activity against specific cancer cells to explore its therapeutic potential.

Pharmaceutical Chemistry

The propargyl moiety is recognized as an important pharmacophore in several medications . It has been incorporated into drugs like erlotinib and efavirenz, which are used to treat cancer and HIV, respectively. Research into this compound could lead to the development of new pharmaceuticals with improved efficacy.

Neuroprotective Agents

Propargyl-containing compounds have shown promise as neuroprotective agents . They have been reported to induce the secretion of sAPPα and increase MAPK phosphorylation, which are beneficial in treating neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Antimicrobial and Antibacterial Properties

The propargyl group has been associated with antimicrobial and antibacterial activities . This compound could be part of studies aimed at developing new antimicrobial agents to combat resistant strains of bacteria.

Fluorescence Imaging

Propargylated compounds can be visualized using fluorescence imaging techniques . This application is particularly useful in biological studies where tracking the distribution and accumulation of compounds in cells or tissues is required.

Organic Synthesis

The propargyl group is widely applied in organic synthesis, especially in Huisgen cycloadditions to form triazoles . This compound could be used in the synthesis of complex organic molecules, serving as a building block in the construction of larger, more complex structures.

Base- or Metal-Catalyzed Propargylation

Introducing a propargyl moiety into bioactive molecules can be achieved through base- or metal-catalyzed propargylation . This compound could be used to study the efficiency and selectivity of different catalytic systems in propargylation reactions.

Propiedades

IUPAC Name |

(6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazol-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-5-14-6-7-15-12(14)10(8-16)11(13-15)9-3-4-9/h1,6-7,9,16H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQPOAPOAJIYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN2C1=C(C(=N2)C3CC3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482143.png)

![1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482145.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482146.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482147.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482148.png)

![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482149.png)

![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482151.png)

![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482154.png)

![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1482155.png)

![7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482156.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482160.png)

![6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482162.png)

![6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482165.png)